3-(4-benzylpiperidine-1-carbonyl)-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE is a complex organic compound featuring a thiazolo[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE typically involves multi-step reactions. One common method includes the fusion of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in ethanol solvent at room temperature. This reaction is catalyzed by vanadium oxide loaded on fluorapatite, yielding high product efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain reaction conditions and optimize yield. The use of green chemistry principles, such as eco-friendly solvents and reusable catalysts, is emphasized to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with adenosine receptors, particularly the A2A receptor. This interaction inhibits the production of cyclic AMP (cAMP), leading to various downstream effects, including modulation of neurotransmitter release and immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused heterocyclic system and are studied for their anticancer properties.
Uniqueness
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties, particularly its high affinity for adenosine receptors .
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H20N4O3S/c1-22-17(24)15-14(20-19(22)26)16(27-21-15)18(25)23-9-7-13(8-10-23)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,20,26) |
InChI Key |
JVYLHIJESVBRME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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